8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline
Description
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline is a halogenated and nitrated derivative of the tetrahydroquinoline scaffold. Its structure comprises a partially saturated quinoline ring with a chlorine atom at position 8 and a nitro group (-NO₂) at position 5.
Properties
IUPAC Name |
8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h3-4,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGXPNHJORJDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 8-Chloro-1,2,3,4-tetrahydroquinoline
The primary and most direct method for preparing 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline involves the nitration of 8-chloro-1,2,3,4-tetrahydroquinoline. This process typically employs a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position of the tetrahydroquinoline ring.
-
$$
\text{8-chloro-1,2,3,4-tetrahydroquinoline} + \text{HNO}3/\text{H}2\text{SO}_4 \rightarrow \text{this compound}
$$ -
- Use of mixed acid nitration (nitric acid and sulfuric acid)
- Controlled temperature to optimize yield and reduce side reactions
- Reaction time typically optimized to balance conversion and selectivity
-
- Large-scale nitration uses continuous flow reactors for better control and safety
- Automation enhances reproducibility and purity of the product
- Optimization focuses on maximizing yield while minimizing by-products and hazardous waste
This method is well-established and forms the basis for most commercial syntheses of this compound.
Industrial Production Considerations
Industrial synthesis of this compound prioritizes safety, yield, and purity. The nitration step is carried out under carefully controlled conditions to prevent over-nitration or degradation of the tetrahydroquinoline ring.
| Parameter | Typical Range/Condition | Purpose/Effect |
|---|---|---|
| Temperature | 0–30 °C (controlled) | Control reaction rate and selectivity |
| Acid concentration | Concentrated HNO3 and H2SO4 | Provide nitrating species |
| Reaction time | Several hours (10–12 h typical) | Ensure complete nitration |
| Reactor type | Batch or continuous flow | Safety and scalability |
| Post-reaction workup | Neutralization and extraction | Purification of product |
- Safety Measures:
- Use of continuous flow reactors reduces risk of runaway reactions
- Automated acid addition and temperature control improve reproducibility
- Proper ventilation and acid handling protocols are mandatory
This approach is consistent with modern industrial practices for nitration reactions.
Chemical Reaction Analysis and Subsequent Transformations
The this compound synthesized can undergo further chemical modifications, which are important for its applications and derivative synthesis.
-
- The nitro group at the 5-position can be reduced to an amino group.
- Typical reducing agents include hydrogen gas with palladium on carbon catalyst.
- This yields 8-Chloro-5-amino-1,2,3,4-tetrahydroquinoline, a valuable intermediate.
-
- The chlorine atom at the 8-position is susceptible to nucleophilic substitution.
- Nucleophiles such as amines or thiols can replace the chloro group under basic conditions.
- This allows for the synthesis of diverse substituted tetrahydroquinoline derivatives.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Reduction | H2 gas, Pd/C catalyst | 8-Chloro-5-amino-1,2,3,4-tetrahydroquinoline |
| Substitution | Amines, thiols, base | Various 8-substituted tetrahydroquinolines |
These transformations demonstrate the chemical versatility of the compound and its utility as a synthetic intermediate.
Alternative Synthetic Routes and Related Compounds
While direct nitration is the main method, related synthetic strategies for similar tetrahydroquinoline derivatives have been reported in the literature, which may inform future improvements:
Use of epoxide intermediates and chiral epoxides for asymmetric synthesis of substituted tetrahydroquinolines (e.g., Lorcaserin analogues) has been disclosed, involving multi-step routes starting from substituted phenethylamines and epoxides.
Preparation of related chloro-substituted hydroxyquinolines involves cyclization of substituted aminophenols and nitrophenols with glycerol and sulfuric acid, optimized by adding boric acid and organic solvents to improve yield and reduce impurities.
Although these methods focus on different target molecules, the strategies for substitution and ring construction could inspire novel approaches to preparing this compound or its analogues.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nitration of 8-chloro-tetrahydroquinoline | 8-chloro-1,2,3,4-tetrahydroquinoline | HNO3/H2SO4, controlled temperature | Direct, high yield, industrially scalable | Requires careful acid handling and temperature control |
| Epoxide-based multi-step synthesis (analogous) | Substituted phenethylamines, epoxides | Multi-step, thionyl chloride, chiral epoxides | Enables chiral synthesis and functionalization | More complex and less direct |
| Cyclization of substituted aminophenols (related compounds) | 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol | Sulfuric acid, boric acid, organic solvent | High yield, reduced impurities, industrially viable | Specific to hydroxyquinoline derivatives |
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: 8-Chloro-5-amino-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
*Hypothetical data inferred from analogs.
Substituent Effects on Reactivity and Bioactivity
- Nitro Group (NO₂): The electron-withdrawing nitro group (as in 5-Nitro-1,2,3,4-tetrahydroquinoline ) enhances electrophilicity, making the compound suitable for nucleophilic substitution reactions. This property is critical in synthesizing heterocyclic drug candidates.
- Chlorinated analogs (e.g., 5-Chloro-8-methyl ) are often explored for their stability and halogen-bonding capabilities.
- Methoxy (OCH₃) and Methyl (CH₃): Methoxy groups improve aqueous solubility (e.g., 5-Chloro-8-methoxy ), while methyl groups introduce steric hindrance, affecting receptor binding in agrochemicals .
Structural Isomerism: Quinoline vs. Isoquinoline
The isoquinoline scaffold (e.g., 5-Chloro-1,2,3,4-tetrahydroisoquinoline ) differs in nitrogen position, leading to distinct electronic and spatial properties. Isoquinolines are prevalent in alkaloids (e.g., morphine analogs), whereas quinolines are more common in antimalarial drugs.
Biological Activity
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline is a compound belonging to the class of 1,2,3,4-tetrahydroisoquinolines. These compounds are known for their diverse biological activities, including effects against infective pathogens and neurodegenerative disorders. This article explores the biological activity of this compound by reviewing its biochemical interactions, cellular effects, molecular mechanisms, and insights from recent research.
This compound has significant biochemical properties due to its ability to interact with various enzymes and proteins. Notably:
- Oxidative Stress Pathways : It interacts with enzymes like superoxide dismutase and catalase, modulating their activity and influencing cellular redox states.
- Enzyme Inhibition : The compound inhibits key enzymes such as topoisomerase and proteasome, which are vital for DNA replication and protein degradation.
Cellular Effects
The compound exhibits multifaceted effects on cellular processes:
- Apoptosis Induction : It can induce apoptosis in cancer cells by activating caspase enzymes and promoting cytochrome c release from mitochondria.
- Gene Expression Modulation : this compound influences transcription factors like NF-κB and AP-1, affecting genes involved in inflammation and immune responses.
Molecular Mechanisms
The mechanisms through which this compound exerts its biological effects include:
- DNA and RNA Interaction : The compound can bind to DNA and RNA, interfering with their normal functions and altering gene expression.
- Transport and Distribution : It is taken up by cells via passive diffusion and active transport mechanisms. Its distribution varies across tissues, with higher concentrations in the liver and kidneys.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage:
- Therapeutic Effects : At low doses, it exhibits anti-inflammatory and anticancer activities.
- Toxicity at High Doses : Higher doses can lead to hepatotoxicity and nephrotoxicity. A threshold effect is noted where exceeding a certain dosage results in adverse effects.
Case Studies and Research Findings
Recent studies have provided insights into the compound's biological activities:
- Antileishmanial Activity : Research has shown that derivatives of quinoline compounds possess antileishmanial properties. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against Leishmania species . The mechanism involves interference with oxidative stress defense mechanisms in parasites.
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of related compounds on murine macrophages. The results indicated that while some derivatives showed promising antileishmanial activity with low toxicity (e.g., high selectivity index), others were more toxic at comparable concentrations .
Summary Table of Biological Activities
| Activity Type | Observations |
|---|---|
| Apoptosis Induction | Activates caspases; promotes cytochrome c release |
| Gene Expression | Modulates NF-κB and AP-1; affects inflammatory gene expression |
| Enzyme Interaction | Inhibits topoisomerase; affects oxidative stress enzymes |
| Antileishmanial | Effective against Leishmania spp.; low toxicity observed in some derivatives |
| Dosage Effects | Therapeutic at low doses; toxic at high doses |
Q & A
Basic Research Question
- NMR spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., chlorine’s deshielding effect at C8, nitro group splitting patterns) .
- HPLC : Assess purity using reverse-phase C18 columns (UV detection at 254 nm) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns .
How do halogen and nitro substituents at positions 5 and 8 influence biological activity?
Advanced Research Question
- Chlorine (C8) : Increases lipophilicity, enhancing membrane permeability and cytochrome P450 inhibition (e.g., IC₅₀ values comparable to 8-chloro-5-methyl-THQ in enzyme assays) .
- Nitro (C5) : Electron-withdrawing effects stabilize charge-transfer interactions with enzyme active sites, as seen in 5-nitroquinoline analogs .
- Comparative studies : Fluorine or bromine substitutions at C8 alter steric and electronic profiles, affecting binding kinetics (e.g., 8-bromo analogs show reduced potency in P450 inhibition) .
What strategies resolve contradictions in reported enzyme inhibition data for this compound?
Advanced Research Question
- Standardized assays : Replicate studies using identical enzyme sources (e.g., human CYP3A4 vs. rat isoforms) and buffer conditions (pH 7.4, 37°C) .
- Binding affinity analysis : Use isothermal titration calorimetry (ITC) to quantify ΔG and ΔH, distinguishing competitive vs. non-competitive inhibition .
- Control variables : Pre-incubate enzymes with inhibitors to assess time-dependent effects, as nitro groups may form reactive metabolites .
How to design structure-activity relationship (SAR) studies for nitro-substituted tetrahydroquinoline derivatives?
Advanced Research Question
- Analog synthesis : Vary substituents (e.g., 5-nitro vs. 5-methoxy) and assess impact on bioactivity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target enzymes like CYP450 .
- Validation : Test top candidates in in vitro cytotoxicity assays (e.g., IC₅₀ in HepG2 cells) and compare with reference inhibitors .
What are the key challenges in scaling up the synthesis of this compound?
Advanced Research Question
- Nitration hazards : Exothermic reactions require controlled addition of nitric acid to prevent thermal runaway .
- Chlorination efficiency : Use Schlenk techniques to avoid moisture-sensitive intermediates degrading .
- Yield optimization : Pilot-scale reactors with temperature-jacketed vessels improve reproducibility (typical yields: 60–70%) .
How does the compound’s stability under varying pH and temperature conditions affect experimental design?
Advanced Research Question
- pH stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH, 37°C) monitored by HPLC. Nitro groups may hydrolyze to amines under acidic conditions .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset >200°C, suggesting storage at −20°C in inert atmospheres .
What in vitro models are suitable for evaluating the compound’s therapeutic potential?
Advanced Research Question
- Antimicrobial activity : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains using broth microdilution (MIC values) .
- Anticancer assays : Screen in NCI-60 cell lines, focusing on apoptosis markers (e.g., caspase-3 activation) .
- Enzyme inhibition : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4 activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
